molecular formula C24H34N2 B12474910 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine

Cat. No.: B12474910
M. Wt: 350.5 g/mol
InChI Key: ULGPPVIOBMVUAF-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine is a complex organic compound characterized by its unique bicyclic and piperazine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclo[2.2.1]heptene structure.

    Attachment of the piperazine ring: This step involves the nucleophilic substitution reaction where the bicyclic structure is reacted with a piperazine derivative under basic conditions.

    Introduction of the phenylcyclohexyl group: This can be done through a Friedel-Crafts alkylation reaction, where the piperazine derivative is reacted with a phenylcyclohexyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the piperazine or phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl halides in the presence of a base or Lewis acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield saturated hydrocarbons.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical or thermal properties.

    Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets, such as receptors or enzymes.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to receptors in the central nervous system, modulating their activity and leading to therapeutic effects.

    Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-methylcyclohexyl)piperazine
  • 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethylcyclohexyl)piperazine

Uniqueness

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine is unique due to the presence of the phenyl group on the cyclohexyl ring, which can significantly influence its chemical properties and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H34N2

Molecular Weight

350.5 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(4-phenylcyclohexyl)piperazine

InChI

InChI=1S/C24H34N2/c1-2-4-20(5-3-1)21-8-10-24(11-9-21)26-14-12-25(13-15-26)18-23-17-19-6-7-22(23)16-19/h1-7,19,21-24H,8-18H2

InChI Key

ULGPPVIOBMVUAF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4CC5CC4C=C5

Origin of Product

United States

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